molecular formula C4H6F5N B3039905 3,3,4,4,4-Pentafluorobutan-1-amine CAS No. 139978-28-2

3,3,4,4,4-Pentafluorobutan-1-amine

Cat. No.: B3039905
CAS No.: 139978-28-2
M. Wt: 163.09 g/mol
InChI Key: QPURPAZMWFFRHE-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluorobutan-1-amine is an organic compound with the molecular formula C₄H₆F₅N and a molecular weight of 163.089 g/mol . This compound is characterized by the presence of five fluorine atoms attached to a butane backbone, making it a highly fluorinated amine. The presence of multiple fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a fluorinated butane derivative reacts with ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of 3,3,4,4,4-Pentafluorobutan-1-amine may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are critical to the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluorobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,4,4,4-Pentafluorobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutan-1-amine involves its interaction with molecular targets through its amine group and fluorine atoms. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,4-Pentafluorobutan-1-amine is unique due to its combination of a highly fluorinated butane backbone with an amine group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications where both fluorine and amine functionalities are desired .

Properties

IUPAC Name

3,3,4,4,4-pentafluorobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F5N/c5-3(6,1-2-10)4(7,8)9/h1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPURPAZMWFFRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139978-28-2
Record name 3,3,4,4,4-Pentafluorobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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